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Compound of Interest

Compound Name: 1-Aminohex-5-en-3-ol

Cat. No.: B15165726 Get Quote

Disclaimer: Experimental spectroscopic data for 1-Aminohex-5-en-3-ol is not readily available

in published literature. The data presented in this guide is a predicted analysis based on the

known spectroscopic behavior of analogous compounds and functional groups. This document

is intended for research and informational purposes.

Introduction
1-Aminohex-5-en-3-ol is a bifunctional organic molecule containing a primary amine, a

secondary alcohol, and a terminal alkene. These functional groups impart a range of chemical

properties that are of interest to researchers in organic synthesis and drug development.

Spectroscopic analysis is crucial for the structural elucidation and characterization of such

novel compounds. This guide provides a detailed overview of the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Aminohex-5-en-3-
ol. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The predicted spectroscopic data for 1-Aminohex-5-en-3-ol is summarized in the following

tables. These predictions are derived from the analysis of structurally similar compounds and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15165726?utm_src=pdf-interest
https://www.benchchem.com/product/b15165726?utm_src=pdf-body
https://www.benchchem.com/product/b15165726?utm_src=pdf-body
https://www.benchchem.com/product/b15165726?utm_src=pdf-body
https://www.benchchem.com/product/b15165726?utm_src=pdf-body
https://www.benchchem.com/product/b15165726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15165726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The predicted ¹H NMR spectrum of 1-Aminohex-5-en-3-ol in a typical deuterated solvent like

CDCl₃ would exhibit the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 ddt 1H H-5

~5.2 d 1H H-6a

~5.1 d 1H H-6b

~3.8 m 1H H-3

~2.9 t 2H H-1

~2.3 m 2H H-4

~1.7 m 2H H-2

variable (~1.5-3.0) br s 3H -NH₂, -OH

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd =

doublet of doublets, dt = doublet of triplets

2.1.2. ¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon

atoms in the molecule:

Chemical Shift (δ, ppm) Carbon Assignment

~138 C-5

~115 C-6

~70 C-3

~45 C-4

~40 C-1

~35 C-2
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Aminohex-5-en-3-ol is predicted to display the following characteristic

absorption bands:

Frequency (cm⁻¹) Functional Group Vibration

3400-3200 (broad) O-H, N-H Stretching

3100-3000 =C-H Stretching

2960-2850 C-H Stretching

1640 C=C Stretching

1600-1500 N-H Bending

1100-1000 C-O Stretching

1200-1050 C-N Stretching

990, 910 =C-H Out-of-plane bending

Mass Spectrometry (MS)
The mass spectrum, likely obtained via Electron Ionization (EI), is predicted to show a

molecular ion peak and several characteristic fragment ions.

m/z Ion Fragmentation Pathway

115 [M]⁺ Molecular Ion

98 [M-NH₃]⁺ Loss of ammonia

97 [M-H₂O]⁺ Dehydration

85 [M-CH₂=CH]⁺ Loss of vinyl radical

72 [CH(OH)CH₂CH₂NH₂]⁺ α-cleavage

57 [CH₂CH₂NH₂]⁺ Cleavage at C3-C4 bond

44 [CH₂=NH₂]⁺ α-cleavage at C1-C2 bond
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Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve 5-25 mg of 1-Aminohex-5-en-3-ol in approximately 0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. For ¹³C

NMR, a more concentrated solution (50-100 mg) may be necessary.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (ATR - Attenuated Total Reflectance):

Ensure the ATR crystal is clean.

Place a small amount of the liquid sample directly onto the crystal.

Sample Preparation (Neat Liquid):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Spectrum:

Place the prepared sample in the spectrometer's sample holder.

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 1-Aminohex-5-en-3-ol, direct infusion or injection via a gas

chromatograph (GC-MS) can be used.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for

small organic molecules, typically using an electron beam of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragment ions to deduce the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel

compound like 1-Aminohex-5-en-3-ol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15165726?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15165726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

